BenchChemオンラインストアへようこそ!

A-1331852

BCL-XL selectivity BCL-2 family proteins TR-FRET binding assay

A-1331852 is a first-in-class, orally bioavailable, highly selective BCL-XL inhibitor (Ki <10 pM) with >600-fold biochemical selectivity over BCL-2. Unlike dual inhibitors such as navitoclax, it avoids BCL-2-mediated platelet toxicity, enabling clean interpretation of BCL-XL-dependent phenotypes. With 20-fold greater potency than A-1155463 and demonstrated single-agent tumor regression at 25 mg/kg BID in the MOLT-4 xenograft model, this tool compound is essential for dissecting BCL-2 family biology. Ideal for in vitro (EC50 = 6 nM) and in vivo oncology studies.

Molecular Formula C38H38N6O3S
Molecular Weight 658.82
CAS No. 1430844-80-6
Cat. No. B605036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-1331852
CAS1430844-80-6
SynonymsA-1331852;  A 1331852;  A1331852
Molecular FormulaC38H38N6O3S
Molecular Weight658.82
Structural Identifiers
SMILESCC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O
InChIInChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45)
InChIKeyQCQQONWEDCOTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-1331852 (CAS 1430844-80-6): A First-in-Class Orally Bioavailable BCL-XL-Selective Inhibitor for Apoptosis Research


A-1331852 is a substituted benzothiazole derivative developed as a first-in-class, orally bioavailable, highly selective BCL-XL inhibitor [1]. It belongs to the BH3 mimetic class of compounds that antagonize anti-apoptotic BCL-2 family proteins [2]. A-1331852 was generated through structure-based re-engineering of the earlier BCL-XL inhibitor A-1155463, incorporating sp3-rich moieties to enhance interactions with the P4 pocket of BCL-XL [1]. It functions as a critical tool molecule for dissecting BCL-2 family protein biology and investigating BCL-XL-dependent tumor survival mechanisms [1].

Why A-1331852 Cannot Be Substituted with Navitoclax or Other BCL-2 Family Inhibitors in BCL-XL-Dependent Models


BCL-2 family inhibitors exhibit profound differences in target selectivity profiles that directly determine both experimental outcomes and translational relevance. Navitoclax (ABT-263), a dual BCL-2/BCL-XL/BCL-W inhibitor, induces dose-limiting thrombocytopenia in vivo due to on-target BCL-XL inhibition in platelets, which fundamentally limits its therapeutic window [1]. Conversely, the BCL-2-selective inhibitor venetoclax spares BCL-XL entirely and consequently shows no activity against BCL-XL-dependent malignancies [2]. Generic substitution among these agents would confound experimental interpretation and potentially yield false-negative results in BCL-XL-driven systems. The quantitative differentiation of A-1331852 relative to these comparators is established through rigorous head-to-head biochemical and cellular selectivity profiling, as detailed below.

A-1331852 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Potency Data vs. Closest Analogs


A-1331852 Exhibits >600-Fold Biochemical Selectivity for BCL-XL over BCL-2

A-1331852 demonstrates picomolar binding affinity for BCL-XL (Ki < 0.01 nM) while showing 600-fold weaker binding to BCL-2 (Ki = 6 nM) in TR-FRET competitive binding assays [1]. In contrast, navitoclax (ABT-263) exhibits sub-nanomolar Ki values for both BCL-XL (≤0.5 nM) and BCL-2 (≤1 nM) with less than 2-fold selectivity . This difference in selectivity is functional: A-1331852 inhibits BCL-XL-dependent MOLT-4 cell growth with EC50 = 6 nM while showing no meaningful activity against BCL-2-dependent RS4;11 cells (EC50 > 5,000 nM), confirming >833-fold cellular selectivity .

BCL-XL selectivity BCL-2 family proteins TR-FRET binding assay

A-1331852 Demonstrates 20-Fold Greater Cellular Potency than Its Direct Structural Analog A-1155463 in BCL-XL-Dependent MOLT-4 Cells

In head-to-head cellular efficacy comparisons using BCL-XL-dependent MOLT-4 acute lymphocytic leukemia cells, A-1331852 achieved an EC50 of 6 nM, representing a 20-fold improvement in potency over its predecessor A-1155463, which exhibited an EC50 of approximately 120 nM in the same assay system . This enhanced cellular activity is attributed to structural modifications introduced during re-engineering of the A-1155463 pharmacophore, specifically rigidification of the core scaffold and incorporation of sp3-rich moieties that generate highly productive interactions within the P4 pocket of BCL-XL [1].

BCL-XL inhibitor potency MOLT-4 leukemia structure-based drug design

A-1331852 is Orally Bioavailable and Induces Single-Agent Tumor Regression in the MOLT-4 Xenograft Model

A-1331852 demonstrates in vivo antitumor efficacy as a single agent when administered orally at 25 mg/kg twice daily, inducing tumor regressions in the MOLT-4 xenograft model . This oral bioavailability distinguishes A-1331852 from earlier BCL-XL-selective tool compounds such as WEHI-539, which lack oral activity and are limited to in vitro or parenteral administration [1]. Furthermore, A-1331852 combines with the BCL-2-selective inhibitor venetoclax to recapitulate the antitumor efficacy of the dual BCL-2/BCL-XL inhibitor navitoclax in the NCI-H1963.FP5 small cell lung cancer xenograft model, demonstrating its utility in mechanism-based combination studies [2].

in vivo efficacy oral bioavailability MOLT-4 xenograft BCL-XL inhibitor

A-1331852 Exhibits Unique Functional Differentiation from A-1155463 and Navitoclax in Reducing Cancer Cell Invasion

In a comparative functional study evaluating BH3 mimetics as combination therapy with irradiation in head and neck squamous cell carcinoma (HNSCC), A-1331852 demonstrated a unique functional property not observed with its close analogs. While both A-1155463 and A-1331852 induced apoptosis and reduced proliferation when combined with irradiation, only A-1331852 significantly reduced cancer cell invasion [1]. Neither navitoclax nor A-1155463 exhibited this anti-invasive activity under the same experimental conditions [1]. This finding suggests that structural features beyond BCL-XL binding affinity may confer additional functional capabilities that are not shared across the BCL-XL inhibitor class.

cancer cell invasion head and neck squamous cell carcinoma functional selectivity BH3 mimetics

Recommended Research Applications for A-1331852 Based on Quantitative Differentiation Evidence


Target Validation Studies Requiring Selective Pharmacological Inhibition of BCL-XL Without BCL-2 Interference

Researchers investigating the specific contribution of BCL-XL to tumor cell survival, particularly in malignancies where BCL-2 and BCL-XL exhibit differential expression or compensatory functions, should select A-1331852 based on its >600-fold biochemical selectivity for BCL-XL over BCL-2 and >833-fold cellular selectivity in MOLT-4 versus RS4;11 models . This selectivity profile enables clean interpretation of BCL-XL-dependent phenotypes without confounding effects from BCL-2 inhibition, a critical advantage over dual inhibitors like navitoclax. The 20-fold potency improvement over A-1155463 further enhances assay sensitivity and reduces compound consumption .

In Vivo Preclinical Studies Requiring Chronic Oral Dosing of a BCL-XL-Selective Agent

For in vivo pharmacology studies evaluating BCL-XL inhibition in xenograft or syngeneic tumor models, A-1331852 provides oral bioavailability at 25 mg/kg BID with demonstrated single-agent tumor regression in the MOLT-4 model . This route of administration enables chronic dosing regimens with reduced animal handling stress compared to parenteral alternatives. The compound's ability to recapitulate navitoclax efficacy when combined with venetoclax in the NCI-H1963.FP5 SCLC xenograft model further supports its use in mechanistic combination studies dissecting the relative contributions of BCL-2 versus BCL-XL inhibition [1].

Cancer Cell Invasion and Metastasis Research in Head and Neck Squamous Cell Carcinoma

Investigators studying tumor cell invasion and metastatic potential in HNSCC models should prioritize A-1331852 over other BCL-XL inhibitors including A-1155463 and navitoclax, as only A-1331852 has demonstrated significant reduction in cancer cell invasion in comparative functional assays . This unique activity, observed in combination with irradiation but not replicated by close structural or pharmacological analogs, suggests A-1331852 possesses functional properties beyond simple BCL-XL binding that may be relevant for metastasis-focused research programs.

BCL-XL-Dependent Hematologic Malignancy Research Requiring High Cellular Potency

For in vitro studies using BCL-XL-dependent hematologic cancer cell lines including MOLT-4 (ALL), K562 (CML), and related models, A-1331852 offers low nanomolar potency (MOLT-4 EC50 = 6 nM) that enables robust assay windows at minimal compound concentrations . This high potency is particularly valuable in combination screens or high-throughput formats where DMSO carryover must be minimized. The compound's selectivity profile further ensures that observed effects are attributable to BCL-XL inhibition rather than off-target activity against BCL-2 (Ki = 6 nM), BCL-W (Ki = 4 nM), or MCL-1 (Ki = 142 nM) .

Quote Request

Request a Quote for A-1331852

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.